5-Methyl-DL-tryptophan
Overview
Description
5-Methyl-DL-tryptophan is an amino acid molecule that has a similar structure to tryptophan but contains a methyl group on the molecule. It is a non-proteinogenic alpha-amino acid and a derivative of tryptophan. This compound is usually found as a white crystalline or powdery solid and is insoluble in water but can be dissolved in some organic solvents such as ethanol or dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-DL-tryptophan can be prepared by chemical synthesis. One common method involves the methylation of tryptophan, where the hydrogen on the amino group in tryptophan is replaced by a methyl group under appropriate reaction conditions .
Industrial Production Methods: In industrial settings, the compound can be synthesized through a series of chemical reactions involving the use of methylating agents and catalysts to ensure the selective methylation of the tryptophan molecule. The process typically involves dissolving tryptophan in an organic solvent, adding a methylating agent, and then purifying the product through crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-DL-tryptophan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the molecule.
Substitution: The methyl group on the tryptophan molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduced Products: Reduced forms of the compound with altered functional groups.
Substituted Products: Derivatives with different functional groups replacing the methyl group.
Scientific Research Applications
5-Methyl-DL-tryptophan has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study the synthesis, metabolism, and mechanism of action of neurotransmitters.
Industry: The compound is used as a pharmaceutical intermediate and in the synthesis of bioactive probes.
Mechanism of Action
The mechanism by which 5-Methyl-DL-tryptophan exerts its effects involves the inhibition of the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan in organisms like Neurospora crassa. It acts as a corepressor of the Escherichia coli trp repressor and inhibits the induction of anthranilate synthase activity by elicitors in oats . The compound also modulates the gut microbiota and the TLR4/MyD88/NF-κB signaling pathway, which is involved in inflammatory responses .
Comparison with Similar Compounds
- 5-Methyl-L-tryptophan
- 5-Fluoro-DL-tryptophan
- 6-Methyl-DL-tryptophan
- 5-Hydroxy-L-tryptophan
Comparison: 5-Methyl-DL-tryptophan is unique due to its specific methylation at the amino group, which distinguishes it from other tryptophan derivatives. This methylation alters its chemical properties and biological activities, making it a valuable tool in various research applications. Compared to 5-Methyl-L-tryptophan, which is the enantiomer of 5-Methyl-D-tryptophan, this compound is a racemic mixture, providing a broader range of applications in biochemical assays .
Properties
IUPAC Name |
2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNCSWANZMJLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314252 | |
Record name | 5-Methyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951-55-3 | |
Record name | 5-Methyl-DL-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyltryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 951-55-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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